6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Overview
Description
6-(Trifluoromethyl)-2-azaspiro[33]heptan-6-ol is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the azaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol: Similar spirocyclic structure with an amino group instead of a hydroxyl group.
6,6-Difluorospiro[3.3]heptan-2-ol: Contains difluoro groups instead of a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)1-5(2-6)3-11-4-5/h11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULAXOPUSEOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)(F)F)O)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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